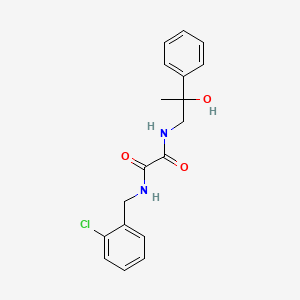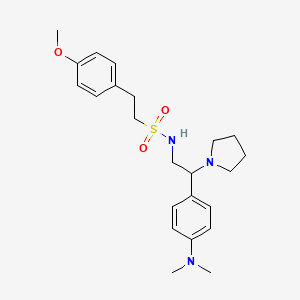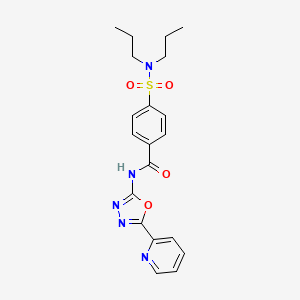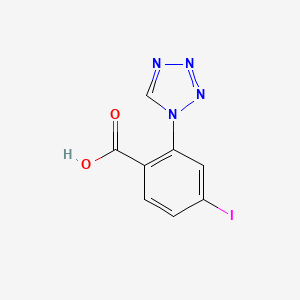
N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide, commonly known as OBAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. OBAA is a member of the oxalamide family and is synthesized through a multi-step process that involves the reaction between 2-chlorobenzylamine and 2-hydroxy-2-phenylpropionyl chloride.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Supramolecular Architecture
N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide, as part of the N,N′-bis(substituted)oxamide family, exhibits intriguing structural features. For instance, a related compound's crystal structure analysis revealed a specific angle between the chlorohydroxyphenyl ring and the oxalamide unit, contributing to the formation of a three-dimensional supramolecular structure through classical hydrogen bonds. This highlights the compound's potential in the study of molecular architectures and interactions within crystalline materials (Chang Wang et al., 2016).
Catalytic Activity in Organic Synthesis
The structural motifs of N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide are reminiscent of those found in catalysts for organic reactions, such as the Heck reaction. A study on pyridylpyrazole ligands, which differ in the substitution at N1, demonstrated their efficacy as precatalysts in the Heck reactions, indicating the potential utility of N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide and related compounds in catalyzing cross-coupling reactions (V. Montoya et al., 2008).
Application in Novel Synthetic Methodologies
Research on oxalamides has led to novel synthetic approaches. For example, a study developed a new one-pot synthetic route to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method provides a straightforward and high-yielding pathway for synthesizing both anthranilic acid derivatives and oxalamides, showcasing the versatility of oxalamide compounds in organic synthesis (V. Mamedov et al., 2016).
Electrocatalytic Applications
The structural framework of oxalamide compounds, including N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide, suggests potential applications in electrocatalysis. N-Oxyl compounds, which share functional similarities with oxalamides, have been extensively used as catalysts in electrochemical conditions, mediating a wide range of electrosynthetic reactions. This indicates the potential for oxalamide derivatives to function in similar electrocatalytic roles, contributing to the selective oxidation of organic molecules (J. Nutting et al., 2018).
Polymer Science and Material Engineering
The study of N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA), a compound related to N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide, in poly(l-lactic acid) (PLLA) matrices has shed light on its role as a nucleator affecting crystallization behavior. This insight into the interactions and effects of oxalamide derivatives on polymer properties can inform the development of materials with enhanced mechanical and thermal properties, applicable in biodegradable plastics and other advanced materials (Tianfeng Shen et al., 2016).
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2-hydroxy-2-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-18(24,14-8-3-2-4-9-14)12-21-17(23)16(22)20-11-13-7-5-6-10-15(13)19/h2-10,24H,11-12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUXOTCHVKEKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CC=C1Cl)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2757246.png)
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one](/img/structure/B2757247.png)
![6-Isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2757248.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2757251.png)



![N-(8H-indeno[1,2-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2757255.png)


![N-[2-oxo-2-[(2Z)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl]adamantane-1-carboxamide](/img/structure/B2757261.png)


